molecular formula C10H11FN2O4 B1465238 Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate CAS No. 1334149-05-1

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate

Cat. No.: B1465238
CAS No.: 1334149-05-1
M. Wt: 242.2 g/mol
InChI Key: RVXQACRSNICSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate is an organic compound with the molecular formula C10H11FN2O4 and a molecular weight of 242.20 g/mol . This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an amino propanoate moiety. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate typically involves the reaction of 4-fluoro-2-nitroaniline with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product formed is Methyl 3-[(4-amino-2-nitrophenyl)amino]propanoate.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-aminobenzoyl)amino]propanoate
  • Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
  • Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate

Uniqueness

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Biological Activity

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitrophenyl group that enhances its reactivity and potential biological interactions. The molecular formula is C11_{11}H12_{12}F1_{1}N2_{2}O2_{2}, and it has a molecular weight of approximately 224.23 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group is known to influence the compound's reactivity and may facilitate interactions with biological macromolecules.

Biological Activity Overview

1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, nitroaromatic compounds are often evaluated for their effectiveness against bacterial strains. Preliminary studies suggest that this compound may possess antimicrobial activity, although specific data on its efficacy against various pathogens is limited.

2. Anticancer Potential:
The anticancer properties of nitrophenyl derivatives have been documented in several studies. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). There is a need for targeted studies to evaluate the specific anticancer effects of this compound.

3. Enzyme Inhibition:
Compounds containing fluorine are known to modulate enzyme activity. This compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential activity against Gram-positive bacteria
AnticancerInduction of apoptosis in vitro (needs confirmation)
Enzyme inhibitionModulation of enzyme activity (specifics pending)

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on similar compounds revealed that nitroaromatic derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. While direct studies on this compound are lacking, these findings suggest a promising avenue for future research.

Case Study 2: Anticancer Research
In vitro assays on structurally related compounds demonstrated their ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Future investigations should focus on the specific mechanisms through which this compound exerts its effects.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of nitroaromatic compounds. The introduction of fluorine has been shown to improve pharmacokinetic properties, potentially leading to increased efficacy and reduced toxicity.

Properties

IUPAC Name

methyl 3-(4-fluoro-2-nitroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-17-10(14)4-5-12-8-3-2-7(11)6-9(8)13(15)16/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXQACRSNICSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231424
Record name N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334149-05-1
Record name N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334149-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.